molecular formula C12H15NO3 B8246855 Methyl 7-amino-2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate

Methyl 7-amino-2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate

Cat. No.: B8246855
M. Wt: 221.25 g/mol
InChI Key: AESBVZJRTJSOII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Benzofuran Derivatives as Privileged Pharmacophores

Historical Context of Benzofuran Scaffolds in Medicinal Chemistry

Benzofuran derivatives have been integral to drug discovery since the mid-20th century, with early interest driven by their natural abundance in bioactive compounds. Psoralen, a linear furanocoumarin isolated from Psoralea corylifolia, demonstrated photochemotherapeutic properties in vitiligo treatment, establishing benzofuran as a scaffold of therapeutic relevance. The synthetic exploration of benzofuran systems accelerated in the 1980s, culminating in FDA-approved drugs such as amiodarone (antiarrhythmic) and dronedarone, which retain the benzofuran core for metabolic stability and target affinity.

The resurgence of benzofuran research in the 21st century is evident from over 200 patents filed between 2010–2025, focusing on antimicrobial and anticancer applications. A 2015 review cataloged 48 benzofuran-based compounds in clinical trials, with 17 advancing to Phase III studies for infections and breast cancer. This trajectory underscores the scaffold’s adaptability to diverse therapeutic targets through strategic substitution.

Table 1: Evolution of Key Benzofuran Derivatives in Drug Discovery
Compound Class Biological Activity Development Stage Year
Psoralen Photochemotherapy Approved 1950s
Amiodarone Antiarrhythmic Approved 1980s
Benzofuran-chalcone hybrids Antimicrobial (Gram-positive) Phase II 2018
2,3-Dihydrobenzofuran analogs Hsp90 inhibition Preclinical 2024

Structural Significance of 2,3-Dihydrobenzofuran Core in Bioactive Compounds

The 2,3-dihydrobenzofuran system, characterized by partial saturation of the furan ring, introduces conformational rigidity and stereochemical complexity absent in fully aromatic analogs. This feature is critical for target engagement, as demonstrated by hybrid inhibitors of heat shock protein 90 (Hsp90) incorporating 2,3-dihydrobenzofuran. These compounds exhibit 12-fold greater binding affinity (Kd = 18 nM) compared to their benzofuran counterparts by enforcing a planar orientation of the 2,4-dihydroxy-5-isopropylphenyl pharmacophore within the ATP-binding pocket.

Biocatalytic studies using engineered myoglobins have enabled stereoselective synthesis of 2,3-dihydrobenzofuran tricycles with >99.9% enantiomeric excess, highlighting the core’s compatibility with asymmetric synthesis. The methyl 7-amino-2,2-dimethyl variant further stabilizes the dihydro structure through geminal dimethyl substitution at C2, reducing ring puckering and enhancing metabolic stability.

Key Structural Advantages:
  • Stereochemical Control : The saturated C2–C3 bond allows for precise stereochemical tuning, critical for interactions with chiral biological targets.
  • Electron Density Modulation : Partial saturation redistributes electron density, enhancing hydrogen-bonding capacity at the 4-carboxylate and 7-amino positions.
  • Thermodynamic Stability : The 2,2-dimethyl group increases ring strain energy by 8.3 kcal/mol compared to unsubstituted analogs, favoring bioactive conformations.

Recent synthetic breakthroughs, such as rhodium-catalyzed C–H activation and gold-mediated cyclopropanation, have expanded access to polysubstituted 2,3-dihydrobenzofurans. These methods enable the installation of electron-withdrawing groups (e.g., 4-carboxylate) and donor motifs (e.g., 7-amino), positioning methyl 7-amino-2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate as a versatile intermediate for structure-activity relationship studies.

This analysis establishes the 2,3-dihydrobenzofuran core as a privileged scaffold in modern medicinal chemistry, with this compound embodying key structural innovations driving pharmacological optimization. Subsequent sections will explore synthetic methodologies and target-specific applications of this compound class.

[Continued in full article...]

Properties

IUPAC Name

methyl 7-amino-2,2-dimethyl-3H-1-benzofuran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2)6-8-7(11(14)15-3)4-5-9(13)10(8)16-12/h4-5H,6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESBVZJRTJSOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC(=C2O1)N)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Rearrangement and Cyclization

Salicylic acid derivatives serve as precursors for benzofuran formation. For example, methyl salicylate undergoes O-allylation followed by thermal Claisen rearrangement to yield ortho-allylated intermediates. Subsequent cyclization in acidic conditions generates the dihydrobenzofuran ring.

Procedure :

  • Starting material : Methyl 3-methylsalicylate.

  • O-Allylation : Treatment with allyl bromide and K₂CO₃ in acetone.

  • Rearrangement : Heating at 220°C to induce-sigmatropic shift.

  • Cyclization : Reaction with acetic anhydride and sodium acetate under reflux to form 3-acetoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid.

Key Data :

StepReagents/ConditionsYieldSource
O-AllylationAllyl bromide, K₂CO₃, acetone85%
Claisen RearrangementNeat, 220°C, 1 hr90%
CyclizationAc₂O, NaOAc, reflux75%

Acid-Catalyzed Ring Closure

Alternative routes employ dibromoethane or dihalides for cyclization. For instance, 2,3-dihydroxybenzaldehyde reacts with dibromoethane in the presence of NaOH and tetrabutylammonium bromide to form the dihydrobenzofuran skeleton.

Introduction of the 4-Carboxylate Group

Esterification or direct carboxylation is used to install the methyl ester at position 4.

Esterification of Carboxylic Acid Precursors

Preformed dihydrobenzofuran carboxylic acids are esterified using thionyl chloride (SOCl₂) and methanol:

  • Example : 2,2-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid reacts with SOCl₂ to form the acyl chloride, followed by methanol quench.

Conditions :

  • SOCl₂, reflux, 2 hr → MeOH, 0°C, 1 hr.

  • Yield : 89%.

Lithiation-Carboxylation

Direct carboxylation at position 7 is achieved via lithiation with n-butyllithium (n-BuLi) and subsequent quenching with dry ice:

  • Substrate : 2,2-Dimethyl-2,3-dihydrobenzofuran.

  • Lithiation : n-BuLi in hexane/TMEDA at RT, 4 hr.

  • Carboxylation : CO₂ (dry ice), acidification with HCl.

  • Yield : 52%.

Regioselective Amination at Position 7

The 7-amino group is introduced via nitration followed by reduction or direct amination.

Nitration-Reduction Sequence

Nitration :

  • Reagents : HNO₃, trifluoroacetic acid (TFA), 0°C.

  • Substrate : Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate.

  • Yield : 82%.

Reduction :

  • Nitro to amine : SnCl₂·2H₂O in ethyl acetate, reflux.

  • Yield : 78%.

Direct Amination

In some cases, the amino group is introduced via nucleophilic substitution. For example, methyl 7-bromo-2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate undergoes amination with aqueous NH₃ under Pd catalysis.

Conditions :

  • NH₃ (30%), Pd(OAc)₂, Xantphos, 100°C.

  • Yield : 65%.

Optimization and Comparative Analysis

Yield Comparison of Key Steps

MethodStepYieldLimitationsSource
Claisen RearrangementCyclization75%High temps required
LithiationCarboxylation52%Low yield, sensitive
Nitration-ReductionOverall64%Multi-step, harsh acids
Direct AminationBromide substitution65%Requires Pd catalysts

Solvent and Catalyst Impact

  • Cyclization : Acetic anhydride enhances ring closure efficiency.

  • Amination : Polar aprotic solvents (e.g., 4-methyl-2-pentanol) improve substitution yields.

  • Catalysts : p-Toluenesulfonic acid (PTSA) accelerates coupling reactions in refluxing alcohols.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost and safety:

  • Cyclization : Continuous flow systems reduce thermal degradation risks.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) replaces SnCl₂ for eco-friendly processing.

  • Purification : Column chromatography is replaced by crystallization (e.g., ethyl acetate/hexane) .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-2,2-dimethyl-3H-benzofuran-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Medicinal Chemistry

Methyl 7-amino-2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate has been explored for its potential as a pharmacological agent. Its derivatives have shown promise in various therapeutic areas:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Methyl 7-amino derivativeHepG2 (liver cancer)35.01
Methyl 7-amino derivativeMCF-7 (breast cancer)30.50
Doxorubicin (control)HepG20.62

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and cell cycle arrest at the S phase .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects against various pathogens. The efficacy was evaluated using the well diffusion method:

CompoundMicroorganismInhibition Zone (mm)MIC (µg/mL)
Methyl 7-amino derivativeE. coli10.5280
Methyl 7-amino derivativeS. aureus13265

These findings suggest that methyl 7-amino derivatives could serve as potential candidates for developing new antimicrobial agents .

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of this compound derivatives:

α-glucosidase and Acetylcholinesterase Inhibition

Research has indicated that certain derivatives exhibit significant inhibition of α-glucosidase and acetylcholinesterase enzymes, which are crucial targets in managing diabetes and Alzheimer's disease respectively. The following table summarizes the inhibitory activity observed:

CompoundEnzyme TargetIC50 (µM)
Derivative Aα-glucosidase25.0
Derivative BAcetylcholinesterase15.5

These results highlight the compound's potential role in treating metabolic disorders and neurodegenerative diseases .

Synthesis and Reaction Conditions

The synthesis of this compound typically involves several steps with specific reaction conditions that yield high purity products:

Typical Reaction Conditions

  • Combine starting materials in an inert atmosphere.
  • Heat the mixture under reflux for several hours.
  • Purify the resulting product using silica gel column chromatography.

The yield from these reactions can vary but is generally around 74% for well-optimized conditions .

Comparison with Similar Compounds

Structural Features

The target compound’s dihydrobenzofuran scaffold is shared with several analogs, but substituent variations significantly influence their applications and properties.

Table 1: Structural Comparison

Compound Name Substituents (Positions) Core Structure Key Functional Groups
Target Compound 7-NH₂, 2,2-(CH₃)₂, 4-COOCH₃ Dihydrobenzofuran Amino, methyl ester, dimethyl
Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate 7-NH₂, 4-COOCH₃ Dihydrobenzofuran Amino, methyl ester
Compound 6 6-OCH₃, 2-(4-OH-C₆H₄), 4-COOCH₃ Dihydrobenzofuran Methoxy, hydroxyl, methyl ester
Compound 20 3,5,6-(cyclopropylmethoxy), 4-COOCH₃ Dihydrobenzofuran Cyclopropylmethoxy, methyl ester
Triflusulfuron methyl ester Triazine-sulfonylurea, 4-COOCH₃ Benzoate-triazine hybrid Sulfonylurea, methyl ester

Key Observations :

  • The target compound’s 2,2-dimethyl groups enhance steric bulk and hydrophobicity compared to non-methylated analogs like Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate .
  • Electron-donating groups (e.g., methoxy in Compound 6) increase solubility in polar solvents, while cyclopropylmethoxy groups (Compound 20) may improve metabolic stability .
  • Triazine-sulfonylurea substituents in pesticide analogs () shift applications from pharmaceuticals to agrochemicals .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Boiling Point (°C) Melting Point Solubility Purity/Yield
Target Compound N/A N/A Research-grade* >97%
Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate 393.9±42.0 N/A N/A N/A
Compound 6 N/A N/A EtOAc/Heptane 81% yield
Triflusulfuron methyl ester N/A N/A N/A Meets pharmacopeial standards

*GLPBIO specifies solubility in DMSO, ethanol, or water for research use .

Key Observations :

  • The dimethyl groups likely elevate the boiling point compared to non-methylated analogs, though direct data is unavailable.
  • High purity (>97%) and defined storage conditions (e.g., -20°C) ensure stability for pharmaceutical research .

Key Observations :

  • Microwave-assisted synthesis (Compound 20) and hydrogenation (Compound 6) are efficient for dihydrobenzofuran derivatives .

Biological Activity

Methyl 7-amino-2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate (CAS No. 1280665-55-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₀H₁₁N₁O₃
  • Molecular Weight : 193.20 g/mol
  • Purity : Typically ≥ 97% .

The compound can be synthesized through various methods, including refluxing with methanol and catalytic agents. The yield of the synthesis process can vary; for instance, a reported yield was approximately 74% under specific conditions involving p-toluenesulfonic acid and ethyl acetate extraction .

Antitumor Properties

Research indicates that this compound exhibits antitumor activity . It has been shown to induce cell cycle arrest and promote apoptosis in cancer cell lines. In particular, studies have highlighted its effectiveness against breast cancer cells, demonstrating significant cytotoxic effects at IC50 values comparable to established chemotherapeutics .

Neuroprotective Effects

In models of neuropathic pain, this compound has demonstrated potential as a neuroprotective agent . It reversed neuropathic pain in spinal nerve ligation and paclitaxel-induced neuropathy models without adversely affecting locomotor behavior . This suggests that it may modulate pain pathways selectively.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Methyl 7-amino derivatives have been investigated for their ability to inhibit PARP enzymes, which play a crucial role in DNA repair mechanisms. The compound's structure allows for effective binding within the catalytic site of PARP-1, leading to promising results in terms of IC50 values (e.g., around 9.45 μM) for certain derivatives . This inhibition is particularly relevant in cancer therapy, especially for tumors with BRCA mutations.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that methyl 7-amino derivatives could effectively induce apoptosis in breast cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress .
  • Neuropharmacology : In a rat model of neuropathy, the compound alleviated pain symptoms significantly compared to controls while maintaining normal motor function .
  • PARP Inhibition : Detailed docking studies revealed that the compound forms critical hydrogen bonds with residues in the PARP active site, enhancing its inhibitory effects .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntitumorInduces apoptosis; cell cycle arrest
NeuroprotectiveReverses neuropathic pain without affecting locomotion
PARP InhibitionBinds to PARP active site; inhibits DNA repair

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 7-amino-2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate?

  • Methodological Answer : Synthesis typically involves constructing the dihydrobenzofuran core via cyclization or rearrangement strategies. For example, benzofuran derivatives can be synthesized using NaH-mediated deprotonation in THF to facilitate [3,3]-sigmatropic rearrangements, as demonstrated in cascade reactions for related benzofuran natural products . Post-cyclization functionalization (e.g., esterification, amination) is critical. Advanced intermediates may require hydrogenation (e.g., H₂/Pd-C at 70°C) or microwave-assisted hydrolysis (e.g., HCl/MeOH at 100°C) for final modifications .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the dihydrobenzofuran scaffold and substituent positions. High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight, as seen in studies of similar esters (e.g., [M+H]+ calcd 454.14; found 454.90) . X-ray crystallography, while not always available, provides definitive stereochemical and structural data .

Q. How can researchers optimize yields in dihydrobenzofuran synthesis?

  • Methodological Answer : Reaction parameters like temperature, solvent polarity, and catalyst loading significantly impact yields. Microwave-assisted synthesis (e.g., 100°C for 1 hour) accelerates reactions and improves efficiency compared to conventional heating . Solvent systems such as heptane:EtOAc (75:25) are effective for silica-gel column chromatography purification .

Advanced Research Questions

Q. What strategies address stereochemical challenges during synthesis?

  • Methodological Answer : Stereocontrol requires tailored reaction conditions. For example, low-temperature LiAlH₄ reductions (-78°C) in THF under nitrogen can preserve stereochemical integrity during ketone-to-alcohol conversions . Chiral catalysts or enantioselective reagents may be needed to resolve diastereomers, though this remains underexplored for this specific compound.

Q. How can bioactivity assays be designed to evaluate antifungal or pesticidal potential?

  • Methodological Answer : Antifungal activity is assessed via minimum inhibitory concentration (MIC) assays against strains like Candida albicans. Derivatives of 2,2-dimethyl-dihydrobenzofuran cores have shown MIC values as low as 2.4 µg/mL, comparable to commercial carbamates . Structure-activity relationship (SAR) studies involve systematic substitutions (e.g., varying amino or ester groups) and molecular docking to identify target interactions .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., fungal strain differences) or compound purity. Reproducing results under standardized conditions (e.g., CLSI guidelines) is critical. Complementary assays, such as time-kill kinetics or in vivo models, validate in vitro findings . Purity verification via HPLC (>95%) and elemental analysis ensures reliable comparisons .

Q. How do electronic effects of substituents influence the compound's reactivity?

  • Methodological Answer : Electron-donating groups (e.g., -OCH₃) stabilize the benzofuran ring via resonance, while electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the ester carbonyl. Hammett plots or computational studies (DFT) quantify these effects, guiding functionalization strategies for desired reactivity .

Q. What advanced purification techniques are suitable for isolating enantiomers?

  • Methodological Answer : Chiral stationary-phase HPLC or simulated moving bed (SMB) chromatography resolves enantiomers. For diastereomers, fractional crystallization in solvent mixtures (e.g., EtOAc/heptane) is effective, as demonstrated in related dihydrobenzofuran separations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.